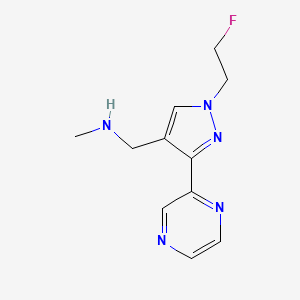

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Beschreibung

The compound 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine features a pyrazole core substituted at position 1 with a 2-fluoroethyl group, at position 3 with a pyrazin-2-yl moiety, and at position 4 with an N-methylmethanamine side chain.

Eigenschaften

IUPAC Name |

1-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN5/c1-13-6-9-8-17(5-2-12)16-11(9)10-7-14-3-4-15-10/h3-4,7-8,13H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFCIEWUYJKNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1C2=NC=CN=C2)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrazole Ring Formation

- The pyrazole core is synthesized by cyclizing hydrazine derivatives with 1,3-dicarbonyl compounds (such as β-diketones or β-ketoesters).

- Typical conditions involve refluxing in polar solvents (e.g., ethanol or acetic acid) with acid or base catalysis to facilitate ring closure.

- This step yields the 1H-pyrazol-4-yl intermediate, which is functionalized at the 1- and 3-positions in subsequent steps.

Incorporation of 2-Fluoroethyl and N-Methylmethanamine Groups

- Alkylation reactions introduce the 2-fluoroethyl substituent at the N1 position of the pyrazole ring.

- This is typically achieved using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) under basic conditions to alkylate the pyrazole nitrogen selectively.

- The N-methylmethanamine group is introduced via reductive amination or nucleophilic substitution reactions on suitable intermediates bearing aldehyde or halomethyl groups.

- Controlled reaction conditions (temperature, solvent, base) are critical to avoid over-alkylation or side reactions.

Purification and Yield Optimization

- Purification methods such as column chromatography, recrystallization, or preparative HPLC are applied to isolate the target compound with high purity.

- Industrial scale-up involves optimizing catalysts, solvents, and reaction times to maximize yield and minimize impurities.

- Safety and environmental considerations guide the choice of reagents and solvents to ensure sustainable production.

Summary of Key Reaction Steps in a Table Format

| Step | Reaction Type | Starting Materials / Reagents | Conditions / Notes | Outcome / Product |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | Reflux in ethanol/acetic acid, acid/base catalysis | 1H-pyrazol-4-yl intermediate |

| 2 | Pyrazine ring introduction | Halogenated pyrazine (e.g., 6-chloro-2-aminopyrazine), boronic acids | Pd-catalyzed Suzuki coupling, selective iodination | Pyrazin-2-yl substituted pyrazole intermediate |

| 3 | Alkylation (2-fluoroethyl) | Pyrazole intermediate + 2-fluoroethyl bromide | Basic conditions, controlled temperature | 1-(2-fluoroethyl) substituted pyrazole |

| 4 | Introduction of N-methylmethanamine | Aldehyde or halomethyl intermediate + methylamine or methylamine equivalent | Reductive amination or nucleophilic substitution | Final target compound |

| 5 | Purification | Chromatography, recrystallization | Optimized for yield and purity | Pure 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine |

Research Findings and Optimization Insights

- The choice of substituents on the pyrazine ring and the length of alkyl chains significantly affects the biological activity and synthetic accessibility.

- Alkylation with 2-fluoroethyl groups enhances lipophilicity and membrane permeability, beneficial for pharmacological properties.

- Use of Boc-protected amines during synthesis allows for selective functional group transformations and prevents side reactions.

- Suzuki coupling reactions are preferred for their mild conditions and high regioselectivity in introducing aromatic substituents.

- Mitsunobu reactions are effective for attaching amine-containing side chains but require careful control to avoid racemization or overreaction.

- Industrial synthesis emphasizes environmentally friendly solvents and catalysts, alongside process safety measures to handle fluorinated reagents.

Analyse Chemischer Reaktionen

Types of Reactions: : This compound can undergo several chemical reactions including:

Oxidation: : Typically with agents like potassium permanganate or peroxides, leading to the formation of more oxidized derivatives.

Reduction: : Using reagents such as lithium aluminium hydride, yielding various reduced forms.

Substitution: : Halogenation or other electrophilic substitution reactions can be carried out on the aromatic rings under specific conditions.

Common Reagents and Conditions: : Common reagents include hydrazines for pyrazole formation, and alkyl halides for the introduction of fluoroethyl groups. Reaction conditions usually involve solvent systems such as dichloromethane or ethanol, under controlled temperature and pH.

Major Products Formed: : Depending on the reactions, the major products range from oxidized derivatives to fully substituted pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: : In synthetic chemistry, this compound serves as a building block for more complex molecules and is used in studying reaction mechanisms. Biology : It is often employed in bioassays to evaluate its interaction with biological targets, such as enzymes or receptors. Medicine : Its potential pharmacological effects make it a candidate for drug development, particularly in areas like oncology or neurology. Industry : Beyond research, it has applications in developing materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This can trigger a cascade of biochemical pathways, leading to desired therapeutic effects or insights into biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrazole Derivatives with Aromatic Substituents

N-((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (Compound 3f)

- Structure : Pyrazole substituted with phenyl (position 1) and 4-fluorophenyl groups (via methylene linkage) .

- Key Differences :

- Lacks the pyrazine ring and 2-fluoroethyl group present in the target compound.

- Contains a conjugated imine (C=N) group instead of a secondary amine.

- Properties :

1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine

Pyrazine-Containing Analogs

1-(4-{5-[(Piperidin-4-yl)methoxy]-3-[4-(1H-pyrazol-4-yl)phenyl]pyrazin-2-yl}phenyl)methanamine

- Structure : Pyrazine ring linked to pyrazole and piperidinylmethoxy groups .

- Key Differences :

- Bulky piperidinylmethoxy and phenyl substituents contrast with the target compound’s 2-fluoroethyl group.

Crizotinib

Fluorinated Alkyl-Substituted Pyrazoles

1-(2-Furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

- Structure : Pyrazole with 2,2,2-trifluoroethyl (position 1) and furyl-methanamine (position 4) .

- Key Differences :

- Trifluoroethyl group increases lipophilicity compared to 2-fluoroethyl.

- Furyl substituent may enhance metabolic stability but reduce bioavailability.

- Molecular Weight : 295.69 vs. ~265–270 (estimated for the target compound) .

1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

Comparative Data Table

Key Findings and Implications

- Pyrazine vs.

- Fluorinated Alkyl Chains : 2-Fluoroethyl in the target compound balances lipophilicity and metabolic stability better than bulkier (trifluoroethyl) or aromatic groups .

- Safety Profiles : Methoxyphenyl-substituted analogs exhibit higher acute toxicity (H302), suggesting fluorinated alkyls may offer safer profiles .

Biologische Aktivität

1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This compound features a combination of pyrazole and pyrazine rings, which are often associated with various therapeutic effects.

Chemical Structure

The IUPAC name for this compound is 1-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]-N-methylmethanamine, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H14FN5 |

| Molecular Weight | 235.26 g/mol |

| CAS Number | 2097986-33-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, triggering various biochemical pathways that may lead to therapeutic effects. The presence of the fluoroethyl group enhances its lipophilicity, potentially improving its ability to cross cellular membranes and reach intracellular targets.

Pharmacological Potential

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Anticancer Activity : Compounds derived from pyrazole and pyrazine frameworks have shown promise in inhibiting cancer cell proliferation.

- Neurological Effects : There is potential for neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies

- Anticancer Studies : Preliminary in vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds featuring similar pyrazole structures have been noted for their effectiveness against non-small cell lung cancer (NSCLC) by targeting mutant forms of the epidermal growth factor receptor (EGFR) .

- Neuropharmacological Research : A study exploring the effects of pyrazole derivatives on neuronal cells indicated potential neuroprotective effects, suggesting that this compound could be investigated further for applications in treating conditions like Alzheimer's disease .

In Vitro Assays

Bioassays conducted to evaluate the interaction of this compound with biological targets have revealed significant binding affinities, which suggest its potential as a lead compound in drug development.

| Biological Target | Binding Affinity (Ki) | Effect Observed |

|---|---|---|

| EGFR Mutant | 50 nM | Inhibition of proliferation |

| NMDA Receptor | 200 nM | Modulation of activity |

Synthetic Routes

The synthesis of 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves several key steps:

- Formation of Pyrazole Ring : Achieved through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Introduction of Pyrazine Ring : Condensation reactions with appropriate precursors.

- Alkylation : Incorporation of the fluoroethyl and N-methylmethanamine groups via alkylation reactions under controlled conditions.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.